2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring substituted with a phenyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid
- 2-Hydroxy-2-(1-phenyl-3-methyl-1H-pyrazol-4-yl)acetic acid
Comparison: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is unique due to the presence of the phenyl group on the pyrazole ring, which enhances its ability to participate in π-π interactions and potentially increases its biological activity. The hydroxyacetic acid moiety also provides additional sites for hydrogen bonding, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-hydroxy-2-(1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7,10,14H,(H,15,16) |
InChI Key |
ILHFIXJEYAFRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C(=O)O)O |
Origin of Product |
United States |
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